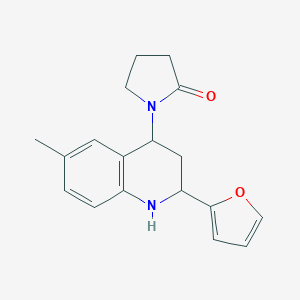
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one
Overview
Description
1-(2-Furan-2-yl-6-methyl-1,2,3,4-tetrahydro-quinolin-4-yl)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties : A related compound, "2-(furan-2-yl)thiazolo[5,4-f]quinoline", was synthesized and underwent electrophilic substitution reactions, showcasing the compound's versatility in organic synthesis (El’chaninov & Aleksandrov, 2017).
Antitumor Activity : Derivatives like "2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones" demonstrated potent cytotoxic activity against cancer cell lines, suggesting potential use as antitumor agents (Huang et al., 2013).
Antimicrobial and Docking Studies : Another derivative, "1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one", was prepared using green procedures and showed promising results in antimicrobial activity and docking studies (Srivani, Laxminarayana, & Chary, 2019).
Biological Screening : Derivatives containing pyrrolidine and pyrimidine rings demonstrated pronounced plant growth stimulating effects, highlighting the compound's potential in agricultural applications (Pivazyan et al., 2019).
Antimicrobial Activity : The compound's derivatives also exhibited good antimicrobial activity, suggesting potential use in combating bacterial and fungal infections (Ashok et al., 2014).
Antiplasmodial and Antifungal Activity : Some derivatives showed moderate potency against malaria-causing Plasmodium falciparum and antifungal activities, indicating their potential in developing antimalarial and antifungal drugs (Vandekerckhove et al., 2015).
Reduction Studies : Studies on the reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones by lithium aluminium hydride provide insights into the compound's reactivity and potential for creating novel structures (Swan & Wilcock, 1974).
Mosquito Larvicidal Activity : Some derivatives have been tested for mosquito larvicidal activity, showcasing the compound's potential in pest control (Rajanarendar et al., 2010).
Anti-inflammatory Evaluation : Derivatives such as "2-(furan-2-yl)-4-(phenoxy)quinoline" have been evaluated for anti-inflammatory properties, indicating potential therapeutic applications (Chen et al., 2006).
Crystal Structure Analysis : Research on the crystal structure of related compounds contributes to understanding their molecular properties, aiding in the design of new materials or drugs (Pradeep et al., 2014).
Antitubercular Evaluation : Novel derivatives have been synthesized and evaluated for antitubercular activity, offering potential new treatments for tuberculosis (Kantevari et al., 2011).
Antibacterial Activity : The compound's derivatives have shown promising antibacterial activity, highlighting their potential in developing new antibiotics (Hamid & Shehta, 2018).
Anticoagulant Activity : Research into the anticoagulant activity of derivatives suggests potential applications in managing blood clotting disorders (Novichikhina et al., 2020).
Dual Receptor Ligand Discovery : Studies on the virtual screening of derivatives have led to the discovery of dual 5-HT6/5-HT2A receptor ligands with potential cognitive benefits (Staroń et al., 2019).
Asymmetric Synthesis : Research on the asymmetric synthesis of derivatives provides insights into producing enantio-enriched compounds, important in pharmaceutical chemistry (Bruyère et al., 2003).
Properties
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-6-7-14-13(10-12)16(20-8-2-5-18(20)21)11-15(19-14)17-4-3-9-22-17/h3-4,6-7,9-10,15-16,19H,2,5,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCNXBLLONPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2N3CCCC3=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


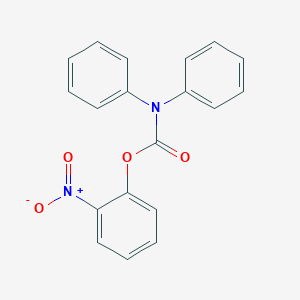
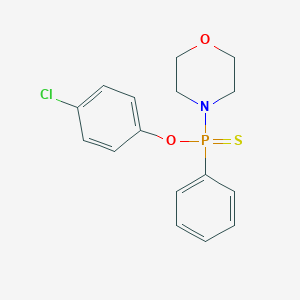
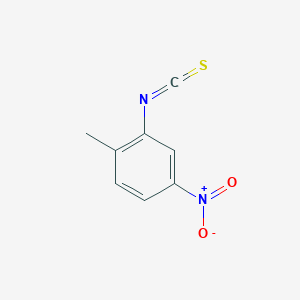

![N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea](/img/structure/B458987.png)
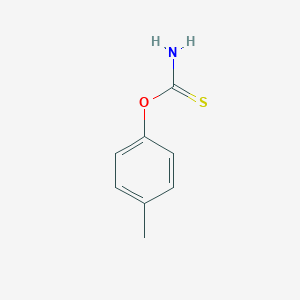

![(5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentan]-2(1H)-yl)(phenyl)methanone](/img/structure/B458992.png)

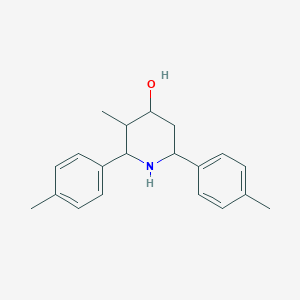

![N-[1-(2-Furyl)-3-butenyl]aniline](/img/structure/B458996.png)
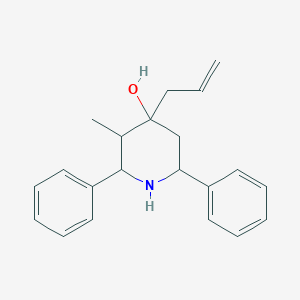
![Benzyl[1-(furan-2-yl)ethyl]amine](/img/structure/B458998.png)
